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Executive Summary

Sodium polyaspartate, a biodegradable polymer of aspartic acid, is utilized in various industries
for its chelating, anti-scaling, and dispersing properties. This technical guide provides a
comprehensive overview of the toxicological data available for sodium polyaspartate to support
its safety assessment. The data herein is compiled from publicly available regulatory reports
and scientific literature. Overall, sodium polyaspartate exhibits a low order of acute toxicity, is
not a skin or eye irritant, nor a skin sensitizer, and shows no evidence of mutagenicity in
bacterial systems. A sub-chronic toxicity study on the closely related potassium salt further
supports a high no-observed-adverse-effect level (NOAEL). This document summarizes key
toxicological endpoints, details the standard experimental methodologies for these
assessments, and provides visual representations of testing workflows.

Data Presentation: Summary of Toxicological
Studies

The following tables summarize the quantitative data from key toxicological studies on sodium
polyaspartate and its related salt, potassium polyaspartate.

Table 1: Acute Toxicity of Sodium Polyaspartate in Rats
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. - Classificati
Study Type Species Route Key Finding Reference
on

Acute Oral LD50 > 2000 - Stropp,

o Rat Gavage Not Classified
Toxicity mg/kg bw 1999a
Acute Dermal LD50 > 2000 -~ Stropp,

o Rat Dermal Not Classified
Toxicity mg/kg bw 1999b

Table 2: Irritation and Sensitization Potential of Sodium Polyaspartate

Study Type Species Observation Classification Reference
Skin Irritation Rabbit Non-irritant Not Classified Stropp, 1998a
Eye Irritation Rabbit Non-irritant Not Classified Stropp, 1998b
Skin : : g .

o Guinea Pig Non-sensitizer Not Classified Stropp, 1999c
Sensitization

Table 3: Genotoxicity of Sodium Polyaspartate

Metabolic

Study Type Test System L Result Reference
Activation

Bacterial

Reverse

i S. typhimurium
Mutation Assay

(Ames Test)

With and Without = Non-mutagenic Not Specified

Table 4: Sub-chronic Oral Toxicity of Potassium Polyaspartate in Rats

Study Type Species Duration Key Finding Reference
Repeated Dose
) NOAEL = 1000 N
90-Day Oral Wistar Rat 90 days Not Specified
L mg/kg bw/day
Toxicity
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Note: Data on chronic toxicity and comprehensive reproductive and developmental toxicity for
sodium polyaspartate were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the standard methodologies for the key toxicological studies cited.
These protocols are based on the internationally recognized OECD Guidelines for the Testing
of Chemicals.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity was likely determined using a method similar to the OECD Guideline
423 (Acute Toxic Class Method).

 Principle: This method involves a stepwise procedure with the use of a limited number of
animals per step. The outcome of each step determines the subsequent step. The method
allows for the classification of a substance into a defined toxicity class.

o Test Animals: Typically, young adult female rats are used.

e Procedure:

o

A starting dose of 2000 mg/kg body weight is administered by gavage to a group of three
fasted animals.

o

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

[¢]

Body weight is recorded at the start and end of the observation period.

[¢]

If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.

» Endpoint: The primary endpoint is mortality, which is used to determine the LD50 and the
GHS classification.

Skin Irritation (OECD 404)

e Principle: This test evaluates the potential of a substance to cause irreversible or reversible
inflammatory changes to the skin.
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» Test Animals: Healthy, young adult albino rabbits are typically used.

e Procedure:

[¢]

A small area of the animal's dorsal skin is clipped free of fur.

[¢]

0.5 g of the test substance is applied to the skin under a gauze patch.

[e]

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

o

After exposure, the patch is removed, and the skin is observed for erythema and edema at
1, 24, 48, and 72 hours after removal.

e Endpoint: The scoring of skin reactions (erythema and edema) determines the irritation
potential.

Eye Irritation (OECD 405)

e Principle: This test assesses the potential of a substance to produce irritation or damage to
the eye.

o Test Animals: Healthy, young adult albino rabbits are used.
e Procedure:

o Asingle dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye
of the animal.

o The other eye remains untreated and serves as a control.

o The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis
at 1, 24, 48, and 72 hours after instillation.

o Endpoint: The scoring of ocular lesions determines the eye irritation potential.

Skin Sensitization (OECD 406)

 Principle: The Guinea Pig Maximization Test (GPMT) is a common method to assess the
potential of a substance to induce skin sensitization (allergic contact dermatitis).
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Test Animals: Young adult guinea pigs are used.
Procedure:

o Induction Phase: The animals are initially exposed to the test substance with an adjuvant
(Freund's Complete Adjuvant) via intradermal injections and topical application to
maximize the immune response.

o Challenge Phase: Approximately two weeks after the induction phase, the animals are
challenged with a topical application of the test substance (without adjuvant).

o The skin reaction at the challenge site is observed at 24 and 48 hours after the challenge
application.

Endpoint: The incidence and severity of the skin reactions in the test group compared to a
control group determine the sensitization potential.

Bacterial Reverse Mutation Assay (Ames Test) (OECD
471)

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium
and Escherichia coli to detect point mutations, which are a type of gene mutation.

Test System: Multiple strains of bacteria are used to detect different types of mutations. The
test is performed with and without a metabolic activation system (S9 fraction from rat liver) to

mimic mammalian metabolism.
Procedure:
o The bacterial strains are exposed to the test substance at various concentrations.

o The bacteria are then plated on a minimal agar medium that lacks the required amino
acid.

o Only bacteria that have undergone a reverse mutation can synthesize the amino acid and
form colonies.
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» Endpoint: A substance is considered mutagenic if it causes a concentration-related increase
in the number of revertant colonies compared to a negative control.

Sub-chronic 90-Day Oral Toxicity Study (OECD 408)

» Principle: This study provides information on the potential health hazards arising from
repeated oral exposure to a substance for a prolonged period.

o Test Animals: Typically, Wistar rats are used.
e Procedure:

o The test substance is administered daily via the diet, drinking water, or gavage to several
groups of animals at different dose levels for 90 days.

o A control group receives the vehicle only.

o Animals are observed daily for clinical signs of toxicity. Body weight and food consumption
are measured weekly.

o Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

o At the end of the 90-day period, all animals are subjected to a full necropsy, and organs
are weighed and examined histopathologically.

o Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-
Adverse-Effect-Level (NOAEL).

Mandatory Visualizations

The following diagrams illustrate the workflows for key toxicological assessments.
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Click to download full resolution via product page

Acute Oral Toxicity (OECD 423) Workflow.
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Skin Irritation (OECD 404) Workflow.
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@Ames Test (OECD 471)
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Ames Test (OECD 471) Workflow.
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Conclusion

The available toxicological data for sodium polyaspartate indicate a low hazard profile. It has
low acute oral and dermal toxicity, is not a skin or eye irritant, and is not a skin sensitizer.
Furthermore, it is not mutagenic in the Ames test. A 90-day sub-chronic study on the potassium
salt showed no adverse effects at the highest dose tested. While data on chronic and full
reproductive toxicity are not publicly available, the existing toxicological profile suggests a low
potential for systemic toxicity. This information is valuable for conducting risk assessments and
ensuring the safe handling and use of sodium polyaspartate in various applications. Further
studies on chronic and reproductive endpoints would provide a more complete toxicological
characterization.

« To cite this document: BenchChem. [Toxicological Profile of Sodium Polyaspartate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143025#toxicological-studies-of-sodium-of-
polyaspartic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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